molecular formula C8H8N2O B1437711 2-Methyl-2H-indazol-6-ol CAS No. 52470-67-4

2-Methyl-2H-indazol-6-ol

Cat. No. B1437711
CAS RN: 52470-67-4
M. Wt: 148.16 g/mol
InChI Key: VREJRTXKMYMPEV-UHFFFAOYSA-N
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Description

“2-Methyl-2H-indazol-6-ol” is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 2H-indazoles, such as “2-Methyl-2H-indazol-6-ol”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

Indazole-containing compounds, including “2-Methyl-2H-indazol-6-ol”, have been synthesized through various chemical reactions. These include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

“2-Methyl-2H-indazol-6-ol” is a solid at room temperature . It has a molecular weight of 148.16 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • Field: Organic Chemistry
    • Application: 2H-indazoles are synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .
    • Method: One method involves the use of 2-azidobenzaldehydes and amines without a catalyst and solvent .
    • Results: This method has been optimized with relevant examples .
  • Antimicrobial and Anti-Inflammatory Agents

    • Field: Medicinal Chemistry
    • Application: 2H-indazole derivatives have been synthesized and tested for antimicrobial and anti-inflammatory activities .
    • Method: The derivatives were synthesized and tested against selected intestinal and vaginal pathogens .
    • Results: Some compounds showed antiprotozoal activity and were more potent than the reference drug metronidazole. For example, compound 18 was 12.8 times more active against G. intestinalis .
  • Antistaphylococcal Activity

    • Field: Medicinal Chemistry
    • Application: 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole (23) was found to have high antistaphylococcal activity .
    • Method: The antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied .
    • Results: The majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
  • Antihypertensive Agents

    • Field: Medicinal Chemistry
    • Application: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive agents .
    • Method: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
    • Results: Several recently marketed drugs contain an indazole structural motif .
  • Antidepressant Agents

    • Field: Medicinal Chemistry
    • Application: Indazole derivatives have been used in the development of antidepressant agents .
    • Method: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
    • Results: Several recently marketed drugs contain an indazole structural motif .
  • Anti-Inflammatory Agents

    • Field: Medicinal Chemistry
    • Application: A few new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential .
    • Method: The derivatives were tested in two different experimental models (Freund’s adjuvant-induced arthritis and carrageenan-induced edema) .
    • Results: 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
  • Treatment of Respiratory Diseases

    • Field: Medicinal Chemistry
    • Application: Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
    • Method: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
    • Results: Several recently marketed drugs contain an indazole structural motif .
  • Anticancer Agents

    • Field: Medicinal Chemistry
    • Application: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as anticancer agents .
    • Method: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
    • Results: Several recently marketed drugs contain an indazole structural motif .
  • 5-HT2 Receptor Agonist

    • Field: Medicinal Chemistry
    • Application: A series of 1-(2-aminopropyl)-1H-indazole analogs were synthesized and evaluated for their suitability for consideration as 5-HT2 receptor agonist .
    • Method: 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a peripherally acting potent 5-HT2 receptor agonist with a high selectivity for 5-HT2 receptors relative to other serotonergic .
    • Results: This compound was identified as a potent 5-HT2 receptor agonist .

Safety And Hazards

The safety information for “2-Methyl-2H-indazol-6-ol” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-methylindazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-6-2-3-7(11)4-8(6)9-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREJRTXKMYMPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553024
Record name 2-Methyl-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2H-indazol-6-ol

CAS RN

52470-67-4
Record name 2-Methyl-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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